阿莫那非 N-氧化物

描述

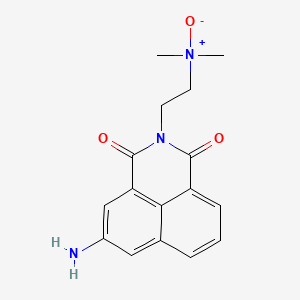

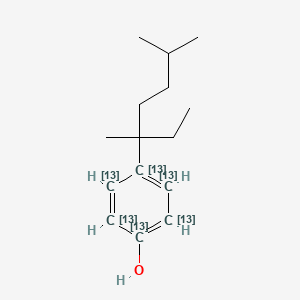

Amonafide N-Oxide is an imide derivative of naphthalic acid1. It belongs to a novel family of chemotherapeutic drugs called Naphthalimides2. It is a potential topoisomerase inhibitor and DNA intercalator2. It has been developed as an anti-cancer therapy2.

Synthesis Analysis

The synthesis of N-oxides involves the oxidation of tertiary nitrogen compounds3. Sodium percarbonate is an ideal and efficient oxygen source for this oxidation3. The reaction yields N-oxides in excellent yields in the presence of various rhenium-based catalysts under mild reaction conditions3.

Molecular Structure Analysis

The molecular formula of Amonafide N-Oxide is C16H17N3O34. Its average mass is 299.324 Da and its monoisotopic mass is 299.126984 Da4.

Chemical Reactions Analysis

Amonafide N-Oxide, as an amine oxide, is a product of an exothermic, second-order reaction between tertiary amines and hydrogen peroxide5. The nature of the tertiary amine in amine oxides may be aliphatic, aromatic, heterocyclic, alicyclic, or a combination thereof5.

科学研究应用

药代动力学和代谢:阿莫那非显示出显着的代谢,并且已经鉴定出其主要代谢物,包括 N-乙酰化物种。N-乙酰代谢物对母体化合物的细胞毒性相当,而阿莫那非的 N'-氧化物则不活跃 (Felder 等人,1987)。

动物模型中的药代动力学:阿莫那非在狗中的分布已得到研究,揭示了其药代动力学参数并表明广泛的代谢 (Lu 等人,2004)。

药物递送系统:为阿莫那非开发了一种糖聚合物/纳米金刚石混合药物递送系统,增强了其在乳腺癌细胞模型中的递送和有效性 (Zhao 等人,2018)。

新型衍生物和抗癌评价:已合成出比阿莫那非更有效的新型三唑并萘二甲酰亚胺衍生物,并对其抗癌活性进行了评价,其中一些显示出有希望的抗癌剂潜力 (Li 等人,2012)。

抗肿瘤剂:已经合成和测试了与阿莫那非结构相似的抗肿瘤剂新类别,例如阿唑那非,显示出有希望的体外和体内活性 (Sami 等人,1993)。

用于癌症治疗的微流体制造:探索了阿莫那非洗脱磁性微球的微流体制造,用于靶向递送至肝细胞癌,表明了肝脏导向癌症治疗的潜力 (Kim 等人,2014)。

基于乙酰化表型的剂量:一项研究重点关注为慢速和快速乙酰化剂定义阿莫那非的推荐剂量,强调了癌症治疗中个体化给药的重要性 (Ratain 等人,1993)。

新型非血液毒性衍生物:合成了新型萘二甲酰亚胺衍生物,如 UNBS3157,作为阿莫那非的替代品,显示出有效的抗肿瘤活性,而没有明显的血液毒性 (Van Quaquebeke 等人,2007)。

衍生物的合成和活性:合成了阿莫那非的衍生物,如努莫那非,以保留抗癌特性,同时避免有毒的代谢,显示出有希望作为阿莫那非的潜在临床替代品 (Norton 等人,2008)。

作用机制:对新型阿莫那非类似物 R16 的研究揭示了其作为拓扑异构酶 II 毒物的作用机制,提供了与阿莫那非相比其增强的抗癌活性的见解 (Zhu 等人,2007)。

安全和危害

未来方向

The use of nitric oxide (NO), which is related to N-oxides, is emerging as a promising approach for the treatment of antibiotic-resistant bacteria and biofilm infections8. Various strategies for the design of NO-releasing materials, including the incorporation of photo-activable, charge-switchable, or bacteria-targeting groups, have been developed8. This could potentially open up new avenues for the application of N-oxides like Amonafide N-Oxide in the future.

属性

IUPAC Name |

2-(5-amino-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-19(2,22)7-6-18-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUFWPUIUNYNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659055 | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amonafide N-Oxide | |

CAS RN |

112726-97-3 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(dimethylamino)ethyl)-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE, 5-AMINO-2-(2-(DIMETHYLAMINO)ETHYL)-, N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLW3994NJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)

![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)